But-2-enenitrile
Description
But-2-enenitrile (C₃H₅CN), also known as crotononitrile, is an unsaturated nitrile with the structural formula CH₂=CH-C≡N. It exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being more thermodynamically stable due to reduced steric hindrance . This compound is characterized by its sp²-sp hybridized carbon chain, enabling conjugation between the nitrile and alkene groups, which influences its reactivity and physical properties.
Properties
Molecular Formula |
C4H5N |
|---|---|
Molecular Weight |
67.09 g/mol |
IUPAC Name |
but-2-enenitrile |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3 |
InChI Key |
NKKMVIVFRUYPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular weight : 67.09 g/mol
- Boiling point : ~120–125°C (mixture of isomers)
- Applications : Used as a precursor in pharmaceuticals, agrochemicals, and polymer synthesis. For example, substituted but-2-enenitriles exhibit pharmacological activity as GABAA receptor modulators .
Comparison with Similar Compounds
Structural Isomers
2-Methyl-2-butenenitrile (CAS 4403-61-6)
- Structure : CH₃-C(CH₂CN)=CH₂
- Key differences :
| Property | This compound | 2-Methyl-2-butenenitrile |
|---|---|---|
| Boiling point (°C) | 120–125 | 130–135 |
| Molecular weight (g/mol) | 67.09 | 81.12 |
| Hazard classification | Moderate | High |
Stereoisomers
The cis (Z) and trans (E) isomers of this compound exhibit distinct pharmacological and physical behaviors:
- Compound 12 (Z-isomer):
- Compound 18 (E-isomer):
| Isomer | Melting Point (°C) | Pharmacological Activity |
|---|---|---|
| Z | N/A | High potency, moderate efficacy |
| E | N/A | Moderate potency, high efficacy |
Substituted Derivatives
Substituents on the this compound backbone significantly alter chemical and biological properties:
Amino-Substituted Derivatives
- (2Z)-3-Amino-2-(2-aminothiazol-4-yl)this compound (CAS 469872-10-4): Molecular weight: 180.23 g/mol .
Phenyl-Substituted Derivatives
Hydroxy-Substituted Derivatives
- (2E)-4-Hydroxythis compound (CAS 10479-81-9):
| Derivative | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| 3-Amino-2-(thiazolyl) | Amino, thiazole | 180.23 | Bioactivity enhancement |
| 4-Hydroxy | Hydroxyl | 83.09 | Increased polarity |
| 2,4-Dichlorophenyl | Halogenated aryl | 231.08 (e.g., Compound 18) | Enhanced receptor binding |
Complex Heterocyclic Derivatives
Agfa-Labs lists advanced derivatives like 4-(3,5-Dimethyloxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)this compound (CAS 72361-42-3):
- Molecular weight : 276.36 g/mol .
- Application : Rare chemical used in specialized organic syntheses.
Research Findings and Trends
Pharmacological Selectivity : Substitution at the 3-position (e.g., dichlorophenyl groups) enhances GABAA receptor selectivity, as seen in Compound 18 .
Stereochemical Impact : The trans (E) isomer generally shows higher thermal stability, while the cis (Z) isomer is more reactive in cycloaddition reactions .
Synthetic Efficiency: Derivatives like (E)-2-azepan-1-ylmethyl-3-benzylaminothis compound are synthesized with yields up to 62% via optimized routes .
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